7Lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4,7,7-tetrone

Metabolic stability Sulfur oxidation state Drug design

This sulfone-oxidized spirohydantoin scaffold eliminates sulfur redox cycling and metabolic instability inherent in thioether analogs. The 7,7-dioxo group provides a >17 Ų larger TPSA and broadens H-bond acceptor capacity, enabling cleaner PK data and unambiguous SAR interpretation. Procuring this exact oxidation state ensures consistency in solubility, target engagement, and lead optimization campaigns.

Molecular Formula C6H8N2O4S
Molecular Weight 204.2
CAS No. 1341069-95-1
Cat. No. B2420653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7Lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4,7,7-tetrone
CAS1341069-95-1
Molecular FormulaC6H8N2O4S
Molecular Weight204.2
Structural Identifiers
SMILESC1CS(=O)(=O)CC12C(=O)NC(=O)N2
InChIInChI=1S/C6H8N2O4S/c9-4-6(8-5(10)7-4)1-2-13(11,12)3-6/h1-3H2,(H2,7,8,9,10)
InChIKeyNHYKQOMMGJRMIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7Lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4,7,7-tetrone (CAS 1341069-95-1): Sulfone-Functionalized Spirohydantoin Scaffold for Medicinal Chemistry Procurement


7Lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4,7,7-tetrone (CAS 1341069-95-1) is a spirocyclic hydantoin derivative incorporating a cyclic sulfone (S,S-dioxide) moiety at the 7-position of the spiro[4.4]nonane framework [1]. The compound has the molecular formula C6H8N2O4S and a molecular weight of 204.21 g/mol [1]. Its IUPAC name, 7,7-dioxo-7λ⁶-thia-1,3-diazaspiro[4.4]nonane-2,4-dione, reflects the presence of the sulfur atom in the +6 oxidation state (lambda6), distinguishing it from its thioether (sulfide) analog 7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS 212710-51-5), which contains sulfur in the +2 oxidation state [2]. The compound is commercially available as a research chemical from multiple suppliers with purities ranging from 95% to 98% .

Why 7Lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4,7,7-tetrone Cannot Be Substituted by Its Sulfide or All-Carbon Spirohydantoin Analogs


The sulfur oxidation state is a non-trivial structural determinant that governs lipophilicity, hydrogen-bonding capacity, metabolic stability, and target-engagement geometry in spirohydantoin scaffolds [1]. The sulfone moiety (S,S-dioxide) in the target compound introduces two additional oxygen atoms relative to the sulfide analog, producing a ΔLogP of approximately −1.3 units, a ΔTPSA of +17.5 Ų, and an additional hydrogen bond acceptor [2][3]. These differences are not incremental; literature on cyclic sulfones in drug design establishes that the sulfone group can act as a conformational constraint, an electron-withdrawing element, and a potent hydrogen bond acceptor capable of altering binding poses and affinity relative to the corresponding sulfide [4]. Furthermore, sulfides are susceptible to metabolic oxidation and reduction, whereas sulfones are recognized as metabolically stable functional groups, eliminating a source of pharmacokinetic variability that plagues thioether-containing analogs [5]. Generic substitution by the sulfide congener (CAS 212710-51-5) or the all-carbon spirohydantoin (CAS 699-51-4) therefore risks altering solubility, target binding, and metabolic fate in ways that undermine experimental reproducibility and structure–activity relationship interpretation.

Quantitative Differentiation Evidence for 7Lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4,7,7-tetrone vs. Closest Analogs


Sulfur Oxidation State: Sulfone (S-VI) vs. Sulfide (S-II) — Metabolic Stability and Redox Inertness

The target compound contains a cyclic sulfone (S,S-dioxide) with sulfur in the +6 oxidation state, whereas the closest commercial analog, 7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS 212710-51-5), contains a thioether (sulfide) with sulfur in the +2 oxidation state [1][2]. Literature on sulfur pharmacology establishes that sulfides are susceptible to metabolic S-oxidation (to sulfoxide and sulfone) and reduction, introducing pharmacokinetic variability, while sulfones are termed 'rock-solid' metabolically stable functional groups that resist redox cycling [3]. In a documented matched-pair context using phenyl sulfone/sulfoxide/sulfide-triazolyl thiogalactoside derivatives, the sulfone formed three hydrogen bonds (two direct to Asn and Arg side chains, one water-mediated to Asp), whereas the sulfide engaged in entirely different binding interactions, demonstrating that sulfur oxidation state is not merely a physicochemical modifier but a determinant of molecular recognition geometry [4].

Metabolic stability Sulfur oxidation state Drug design ADME

Lipophilicity (XLogP3): A 1.3-Log-Unit Hydrophilicity Shift Relative to the Sulfide Analog

The computed XLogP3-AA value for the target sulfone compound is −1.7, compared with −0.4 for the sulfide analog 7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS 212710-51-5), representing a ΔLogP of −1.3 units [1][2]. This means the sulfone is approximately 20-fold more hydrophilic than the sulfide by partition coefficient. The direction and magnitude of this shift are consistent with the general principle that oxidation of sulfide to sulfone introduces two polar oxygen atoms that lower overall lipophilicity and improve aqueous solubility [3]. For context, the all-carbon analog 1,3-diazaspiro[4.4]nonane-2,4-dione (CAS 699-51-4, no sulfur atom) has a different molecular formula (C7H10N2O2, MW 154.17) and lacks both the lipophilicity-modulating sulfur and the hydrogen-bonding sulfone oxygens entirely [4].

Lipophilicity LogP Physicochemical properties Drug-likeness Solubility

Topological Polar Surface Area and Hydrogen Bond Acceptor Capacity: Differential Protein-Ligand Interaction Potential

The target sulfone compound has a topological polar surface area (TPSA) of 101 Ų and 4 hydrogen bond acceptors, compared with 83.5 Ų and 3 hydrogen bond acceptors for the sulfide analog (CAS 212710-51-5) [1][2]. The ΔTPSA of +17.5 Ų and the additional hydrogen bond acceptor arise directly from the two sulfone oxygens. In the galectin-3 ligand system, this additional H-bond capacity proved functionally consequential: the sulfone derivative formed three hydrogen bonds with the protein (two direct, one water-mediated), altering the binding pose and increasing affinity relative to the sulfide [3]. While direct binding data for this specific spirohydantoin scaffold are not yet available in the public domain, the principle that incremental hydrogen bond acceptor count from sulfone incorporation can alter target engagement geometry and thermodynamics is experimentally validated in a closely analogous context [3]. The all-carbon analog (CAS 699-51-4) lacks sulfur entirely and therefore provides neither the H-bond capacity nor the electron-withdrawing character of the sulfone [4].

Polar surface area Hydrogen bonding TPSA Drug-likeness Oral bioavailability

Predicted Density as a Solid-State Handling and Formulation Discriminator

The predicted density of the target sulfone compound is 1.69 ± 0.1 g/cm³ . The sulfide analog (CAS 212710-51-5) does not have a reported density value in authoritative databases (PubChem, ChemSrc, NIST), precluding a direct quantitative comparison [1]. The density of the all-carbon spirohydantoin analog (CAS 699-51-4) is also not widely reported. The target compound is supplied as a powder (Sigma-Aldrich, physical form: powder; storage: room temperature) with a purity specification of 95% . An alternative supplier offers the compound at 98% purity . The sulfide analog is available as a yellow to brown solid at 95% purity , with a noted storage condition of 2–8°C suggesting potentially different thermal or hydrolytic stability relative to the room-temperature-stable sulfone .

Density Solid-state properties Formulation Crystallinity

Structural Rigidity and Fractional sp³ Character (Fsp3): Scaffold Complexity Metrics

Both the target sulfone and the sulfide analog have zero rotatable bonds, reflecting the fully constrained spirocyclic architecture [1][2]. The target compound has an Fsp3 (fraction of sp³-hybridized carbons) of 0.666 and a heavy atom count of 13, versus the sulfide analog with a heavy atom count of 11 [1][2][3]. The higher heavy atom count of the sulfone reflects the two additional oxygen atoms. The Fsp3 value of 0.666 places the compound in a favorable range for lead-likeness (Fsp3 ≥ 0.42 is associated with improved clinical success rates) [4]. The all-carbon analog (CAS 699-51-4) has a different ring composition (cyclopentane rather than thiolane-derived ring) with heavy atom count of 11 and different spatial geometry [5]. The sulfone oxygens introduce steric bulk and electronic polarization absent in both the sulfide and all-carbon analogs, which may influence shape complementarity with biological targets.

Fsp3 Structural complexity Scaffold diversity Lead-likeness Rotatable bonds

Multi-Vendor Availability with Defined Purity Specifications: Procurement Reliability and Quality Control

The target sulfone compound is listed by at least four independent commercial suppliers with documented purity specifications: Sigma-Aldrich (95%, powder, RT storage) , LeYan (98%) , AKSci (97%) , and ChemSpace (in-stock screening compound, catalog ID CSSS00011217836) [1]. The sulfide analog (CAS 212710-51-5) is available from Sigma-Aldrich (95%, yellow to brown solid, 2–8°C storage) and AKSci (95%) . The multi-vendor availability of the sulfone compound reduces single-supplier dependency risk and provides procurement flexibility. The availability of the sulfone in powder form at room-temperature storage simplifies handling and long-term storage relative to the refrigerated sulfide. The ChemSpace listing under multiple catalog numbers (BBV-36966990, BL59658, CS-0250329, CSC011217836, EN300-5048779, HY-W189316) indicates broad inclusion in screening libraries, suggesting recognized utility as a screening compound [1].

Commercial availability Purity specification Procurement Quality control Supply chain

Recommended Application Scenarios for 7Lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4,7,7-tetrone Based on Quantitative Differentiation Evidence


Metabolic Stability-Sensitive Screening Campaigns and In Vivo Pharmacology

In high-throughput screening or in vivo pharmacological studies where metabolic stability is critical, the sulfone oxidation state of the target compound provides inherent redox inertness that the sulfide analog cannot offer. Literature establishes that sulfones resist metabolic oxidation and reduction, while sulfides are susceptible to both [1]. For programs progressing hits through ADME profiling, the sulfone scaffold eliminates the confounding variable of sulfur redox cycling, enabling cleaner interpretation of pharmacokinetic data. This makes the target compound the preferred choice over CAS 212710-51-5 for any assay where metabolic liability of the sulfur center could obscure true structure–activity relationships [2].

Hydrogen-Bond-Driven Target Engagement Studies and Structure-Based Drug Design

The sulfone moiety in the target compound provides two additional hydrogen bond acceptor oxygens relative to the sulfide analog (HBA count: 4 vs. 3) and a TPSA expanded by 17.5 Ų [3][4]. In the structurally informative galectin-3 system, sulfone incorporation enabled three specific hydrogen bonds (two direct, one water-mediated) that altered binding pose and increased affinity [5]. For structure-based drug design projects where crystallographic or in silico docking studies suggest that the 7-position of the spiro scaffold projects toward a hydrogen-bond-rich subpocket, the sulfone compound is the mechanistically justified selection over the sulfide or all-carbon analogs.

Fragment-Based Drug Discovery Leveraging 3D Scaffold Complexity

With zero rotatable bonds, an Fsp3 of 0.666, and a heavy atom count of 13, the target compound embodies the principles of three-dimensional fragment design associated with improved lead-to-candidate success rates [6][7]. Its inclusion in commercial screening libraries under multiple catalog identifiers (BBV-36966990, BL59658, CS-0250329, HY-W189316) confirms its recognized utility as a fragment or lead-like scaffold [8]. The sulfone oxygens provide directional hydrogen-bonding vectors that the flatter sulfide and all-carbon analogs lack, making the sulfone compound the scaffold of choice for fragment-growing strategies targeting polar binding sites.

Physicochemical Property-Driven Lead Optimization Requiring Reduced Lipophilicity

For lead optimization programs where lowering LogP is a design objective (e.g., to improve solubility, reduce hERG binding, or decrease nonspecific protein binding), the target compound's XLogP3 of −1.7 represents a substantial 1.3-log-unit reduction in lipophilicity relative to the sulfide analog (XLogP3 −0.4) [3][4]. The principles governing sulfone-mediated lipophilicity reduction are well characterized in the medicinal chemistry literature [2]. Procuring the sulfone rather than the sulfide provides a pre-optimized starting point that already incorporates a polarity-enhancing functional group, potentially reducing the number of synthetic iterations needed to achieve desired physicochemical profiles.

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